molecular formula C18H17NO4 B1590962 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 22914-95-0

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1590962
CAS RN: 22914-95-0
M. Wt: 311.3 g/mol
InChI Key: ACQYZSFXPXXIHL-UHFFFAOYSA-N
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Description



  • 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound with the following IUPAC name: (2R)-2-{[(benzyloxy)carbonyl]amino}butanoic acid .

  • It contains a benzyloxy group and a carbonyl functional group.

  • The compound is a derivative of tetrahydroisoquinoline , which is a bicyclic heterocycle.

  • The benzyloxy group is attached to the carbonyl carbon , resulting in a carboxylic acid functionality.

  • The compound has a molecular weight of 237.26 g/mol .

  • It is a solid at room temperature.

  • The IUPAC InChI code for this compound is: 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1.

  • The compound should be kept in a dark place, sealed, and stored at room temperature .





  • Synthesis Analysis



    • The synthesis of this compound would involve the functionalization of a tetrahydroisoquinoline ring system.

    • Specific synthetic routes would depend on the availability of starting materials and the desired stereochemistry.

    • Literature sources would provide detailed synthetic procedures.





  • Molecular Structure Analysis



    • The compound has a trigonal planar geometry around the carbonyl carbon due to sp2 hybridization .

    • The benzyloxy group is attached to the carbonyl carbon , resulting in a carboxylic acid functionality.

    • The benzylic position is adjacent to the aromatic ring , which can influence reactivity.





  • Chemical Reactions Analysis



    • The compound can undergo nucleophilic addition reactions at the carbonyl carbon .

    • Hydrolysis of the ester group would yield the corresponding carboxylic acid .

    • Reduction of the carbonyl group could lead to the formation of an alcohol .





  • Physical And Chemical Properties Analysis



    • The compound is a solid .

    • Its melting point , solubility , and pKa would be relevant properties.

    • Spectroscopic techniques (NMR, IR, UV-Vis) could provide additional information.




  • Scientific Research Applications

    Antagonism of the Glycine Site on the NMDA Receptor

    2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These compounds demonstrate how modifications in chemical structure can affect their potency and binding characteristics, important for understanding receptor interactions (Carling et al., 1992).

    Role in Peptide Design

    Tetrahydroisoquinoline-4-carboxylic acid, a structural component of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been used in the design of model tetrapeptides. These peptides, containing both enantiomers of this compound, have shown to induce a reverse-turn conformation, suggesting potential applications in the development of peptide-based drugs (Bucci et al., 2017).

    Functionalization in Chemical Synthesis

    The compound has been utilized in chemical syntheses, such as the functionalization of cyclic amines and carbon-carbon bond formation under metal-free conditions. These applications are essential in developing novel synthetic pathways and molecules for various scientific purposes (Kang et al., 2015).

    Novel Synthesis Methods

    A novel synthesis of constrained amino acids like Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, designed by extending the aromatic system of similar compounds, highlights the versatility and potential of these molecules in synthetic chemistry (Wang & Mosberg, 1995).

    Applications in Redox Chemistry

    Research into redox-annulations of cyclic amines, including 1,2,3,4-tetrahydroisoquinoline, demonstrates the compound's relevance in redox chemistry. This area of study is crucial for understanding various biological and chemical processes (Rickertsen et al., 2020).

    Safety And Hazards



    • The compound is considered hazardous .

    • It should be handled with care to avoid ingestion, inhalation, and skin/eye contact.

    • Safety precautions include keeping containers tightly closed , avoiding dust formation , and storing in a dry, cool, and well-ventilated place .




  • Future Directions



    • Further research could explore the compound’s biological activity , potential applications , and synthetic modifications .

    • Investigating its role in drug development or material science could be interesting.




    properties

    IUPAC Name

    2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ACQYZSFXPXXIHL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40571729
    Record name 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40571729
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    311.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

    CAS RN

    22914-95-0
    Record name 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40571729
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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